molecular formula C24H19ClN2O2S B11633244 4-(benzyloxy)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide

4-(benzyloxy)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11633244
M. Wt: 434.9 g/mol
InChI Key: OEJXQPRXABHSPG-UHFFFAOYSA-N
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Description

4-(BENZYLOXY)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzyl ether group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLOXY)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzyl ether group via a nucleophilic substitution reaction. The final step often involves the coupling of the thiazole derivative with a benzamide precursor under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLOXY)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether group yields a benzaldehyde derivative, while substitution of the chlorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

4-(BENZYLOXY)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(BENZYLOXY)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(BENZYLOXY)-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE
  • **4-(BENZYLOXY)-N-{5-[(2-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE

Uniqueness

4-(BENZYLOXY)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity

Properties

Molecular Formula

C24H19ClN2O2S

Molecular Weight

434.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C24H19ClN2O2S/c25-22-9-5-4-8-19(22)14-21-15-26-24(30-21)27-23(28)18-10-12-20(13-11-18)29-16-17-6-2-1-3-7-17/h1-13,15H,14,16H2,(H,26,27,28)

InChI Key

OEJXQPRXABHSPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl

Origin of Product

United States

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